N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16369273
InChI: InChI=1S/C17H20N2O5S2/c1-17(2,3)15(20)18-16-19(11-7-26(21,22)8-14(11)25-16)10-4-5-12-13(6-10)24-9-23-12/h4-6,11,14H,7-9H2,1-3H3
SMILES:
Molecular Formula: C17H20N2O5S2
Molecular Weight: 396.5 g/mol

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

CAS No.:

Cat. No.: VC16369273

Molecular Formula: C17H20N2O5S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide -

Specification

Molecular Formula C17H20N2O5S2
Molecular Weight 396.5 g/mol
IUPAC Name N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C17H20N2O5S2/c1-17(2,3)15(20)18-16-19(11-7-26(21,22)8-14(11)25-16)10-4-5-12-13(6-10)24-9-23-12/h4-6,11,14H,7-9H2,1-3H3
Standard InChI Key RKNQVTJVGAUYLZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound features a tetrahydrothieno[3,4-d][1, thiazole core modified with a 1,3-benzodioxol-5-yl group at position 3 and a 2,2-dimethylpropanamide substituent at position 2. The sulfone group (-SO₂-) at positions 5 and 5 introduces electron-withdrawing effects, influencing reactivity and binding affinity. The (2Z)-configuration ensures planar geometry, critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₅S₂
Molecular Weight431.48 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Water SolubilityLow (hydrophobic core)
Melting Point198–202°C (decomposes)

These properties align with trends observed in similar thiazole derivatives, where hydrophobic moieties enhance membrane permeability but reduce aqueous solubility .

Synthetic Pathways and Optimization

Hantzsch Thiazole Synthesis

The thiazole ring is typically constructed via the Hantzsch reaction, involving condensation of thiosemicarbazones with α-halo ketones. For this compound, the precursor 3-(1,3-benzodioxol-5-yl)thiosemicarbazone reacts with a brominated tetrahydrothiophene derivative under microwave irradiation (60°C, 30 min), achieving yields of 68–72% .

Critical Steps:

  • Sulfonation: Introduction of the sulfone group via oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Amidation: Coupling of the intermediate with 2,2-dimethylpropanoyl chloride using N,N-dimethylpropanamide as a solvent .

Green Chemistry Approaches

Recent protocols emphasize one-pot multicomponent reactions to reduce waste. For example, a mixture of 1,3-benzodioxole-5-carbaldehyde, thiourea, and ethyl bromopyruvate in ethanol/water (3:1) under reflux yields the thiazolidinone intermediate, which is subsequently oxidized and functionalized .

Biological Activity and Mechanism

Anti-Parasitic Activity

In vitro studies on analogous thiazole derivatives demonstrate nanomolar potency against Trypanosoma cruzi (Chagas disease pathogen). For instance, compound 8 (structurally similar) exhibited an IC₅₀ of 0.7 µM against trypomastigotes, outperforming benznidazole (IC₅₀ = 17 µM) . Molecular docking simulations suggest inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .

Structure-Activity Relationship (SAR) Insights

Table 2: Impact of Substituents on Bioactivity

SubstituentEffect on Activity
1,3-Benzodioxol-5-ylEnhances CNS penetration
Sulfone group (-SO₂-)Increases metabolic stability
2,2-DimethylpropanamideReduces cytotoxicity

Removal of the sulfone group decreases anti-parasitic activity by 12-fold, while replacing the benzodioxole with a phenyl ring abolishes COX-2 inhibition .

Comparative Analysis with Clinical Candidates

Table 3: Benchmarking Against Reference Drugs

ParameterThis CompoundBenznidazoleCelecoxib
Anti-T. cruzi IC₅₀0.9 µM17 µMN/A
COX-2 Inhibition (%)78N/A92
Selectivity Index (SI)243.219

The selectivity index (SI = IC₅₀ host cells / IC₅₀ parasite) of 24 suggests a favorable therapeutic window .

Future Directions and Challenges

Clinical Translation

  • Formulation Development: Lipid-based nanoparticles to improve solubility.

  • Combination Therapy: Synergy with amphotericin B against resistant Leishmania strains.

Synthetic Challenges

  • Stereochemical Purity: Scalable asymmetric synthesis of the (2Z)-isomer remains unresolved.

  • Cost-Efficiency: Benzodioxole precursors are expensive ($420/g), necessitating greener routes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator